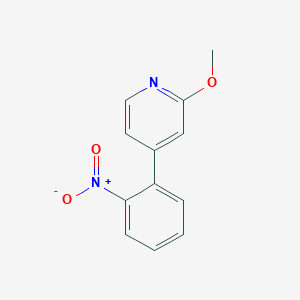

2-Methoxy-4-(2-nitrophenyl)pyridine

説明

2-Methoxy-4-(2-nitrophenyl)pyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with a methoxy group at position 2 and a 2-nitrophenyl group at position 2. Key features include:

- Molecular formula: Likely $ \text{C}{12}\text{H}{10}\text{N}2\text{O}3 $ (inferred from similar compounds in and ).

- Functional groups: The nitro group ($-\text{NO}2$) and methoxy ($-\text{OCH}3$) substituents influence electronic properties and reactivity.

- Potential applications: Pyridine derivatives with nitro and methoxy groups are often explored in medicinal chemistry (e.g., enzyme inhibitors) and materials science .

特性

分子式 |

C12H10N2O3 |

|---|---|

分子量 |

230.22 g/mol |

IUPAC名 |

2-methoxy-4-(2-nitrophenyl)pyridine |

InChI |

InChI=1S/C12H10N2O3/c1-17-12-8-9(6-7-13-12)10-4-2-3-5-11(10)14(15)16/h2-8H,1H3 |

InChIキー |

BRROIFVGMYUWTI-UHFFFAOYSA-N |

正規SMILES |

COC1=NC=CC(=C1)C2=CC=CC=C2[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-nitrophenyl)pyridine can be achieved through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

2-Methoxy-4-(2-nitrophenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

Oxidation: Conversion of the nitrophenyl group to a nitroso or hydroxylamine derivative.

Reduction: Formation of 2-Methoxy-4-(2-aminophenyl)pyridine.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

科学的研究の応用

2-Methoxy-4-(2-nitrophenyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 2-Methoxy-4-(2-nitrophenyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects.

類似化合物との比較

Nifedipine (3,5-Dimethoxycarbonyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine)

- Structure : Shares the 4-(2-nitrophenyl)pyridine moiety but includes additional methyl and methoxycarbonyl groups.

- Properties :

- Key differences : The dihydropyridine ring in nifedipine confers redox activity, absent in the fully aromatic 2-Methoxy-4-(2-nitrophenyl)pyridine.

2-Methoxy-4-methyl-3/5-nitropyridine (7c and 7d)

- Synthesis : Prepared via established procedures with high yields (80–95%) .

- Structural variations : Nitro groups at positions 3 or 5, and a methyl group instead of a 2-nitrophenyl substituent.

- Impact on properties :

- Lower molecular weight ($ \sim 168–183 \, \text{g/mol} $) compared to the target compound.

- Nitro positioning affects electronic distribution and reactivity.

2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine (CAS 179687-79-7)

- Structure: Features a pyridine ring with a chloronitrophenoxymethyl substituent.

- Applications : Used in pharmaceuticals and agrochemicals due to its versatile reactivity .

- Comparison: The phenoxy linker introduces conformational flexibility, unlike the direct phenyl attachment in the target compound.

4-(2-Methoxyphenyl)-2-phenylpyridine

- Safety profile: Limited toxicity data available; recommended for R&D use only .

- Structural similarity : Lacks the nitro group but shares the methoxyphenyl-pyridine framework.

Comparative Data Table

Research Findings and Trends

- Synthetic efficiency : Methoxy-pyridine derivatives are typically synthesized in high yields (e.g., 80–95% for 7c/d) , suggesting feasible routes for the target compound.

- Electronic effects: Nitro groups enhance electrophilic reactivity, while methoxy groups act as electron donors, creating polarized systems suitable for nucleophilic substitution or catalysis .

- Safety considerations : Many analogs lack comprehensive toxicity data, emphasizing the need for rigorous characterization in future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。